molecular formula C11H10INOS B1399637 2-Iodo-3-(2-thiophen-3-ylethoxy)-pyridine CAS No. 1189815-78-8

2-Iodo-3-(2-thiophen-3-ylethoxy)-pyridine

Cat. No. B1399637
CAS RN: 1189815-78-8
M. Wt: 331.17 g/mol
InChI Key: YAXHIESWDYCSPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Iodo-3-(2-thiophen-3-ylethoxy)-pyridine (ITEP) is a novel compound that has been studied extensively in recent years due to its potential applications in scientific research. ITEP is a heterocyclic compound that belongs to the family of thiophene derivatives, and it has been found to have several unique properties that make it an attractive option for use in scientific research.

Scientific Research Applications

2-Iodo-3-(2-thiophen-3-ylethoxy)-pyridine has been studied extensively for its potential applications in scientific research. It has been found to have several unique properties, such as its ability to act as a catalyst for the synthesis of various organic compounds. 2-Iodo-3-(2-thiophen-3-ylethoxy)-pyridine has also been found to be useful for the synthesis of polymers and for the synthesis of biologically active compounds. Additionally, 2-Iodo-3-(2-thiophen-3-ylethoxy)-pyridine has been found to be a useful tool for the study of enzyme-catalyzed reactions and for the study of the structure and function of proteins.

Mechanism of Action

The mechanism of action of 2-Iodo-3-(2-thiophen-3-ylethoxy)-pyridine is not yet fully understood. However, it is believed that 2-Iodo-3-(2-thiophen-3-ylethoxy)-pyridine acts as a catalyst for the formation of covalent bonds between molecules, and it is thought to be involved in the formation of a variety of organic compounds. Additionally, 2-Iodo-3-(2-thiophen-3-ylethoxy)-pyridine is believed to be involved in the activation of enzymes, which are responsible for the catalytic activity of many biochemical reactions.
Biochemical and Physiological Effects
2-Iodo-3-(2-thiophen-3-ylethoxy)-pyridine has been found to have several biochemical and physiological effects. It has been found to have an inhibitory effect on the activity of enzymes involved in the synthesis of fatty acids, and it has also been found to have an inhibitory effect on the activity of enzymes involved in the synthesis of cholesterol. Additionally, 2-Iodo-3-(2-thiophen-3-ylethoxy)-pyridine has been found to have an inhibitory effect on the activity of enzymes involved in the synthesis of proteins, and it has also been found to have an inhibitory effect on the activity of enzymes involved in the synthesis of nucleic acids.

Advantages and Limitations for Lab Experiments

2-Iodo-3-(2-thiophen-3-ylethoxy)-pyridine has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is also relatively stable and non-toxic. Additionally, 2-Iodo-3-(2-thiophen-3-ylethoxy)-pyridine is soluble in a variety of organic solvents, making it easy to use in a variety of laboratory experiments. However, 2-Iodo-3-(2-thiophen-3-ylethoxy)-pyridine also has some limitations for use in laboratory experiments. For example, it has a limited solubility in water, and it is also not very soluble in polar solvents. Additionally, 2-Iodo-3-(2-thiophen-3-ylethoxy)-pyridine is not very stable in the presence of light and oxygen.

Future Directions

The potential future directions for 2-Iodo-3-(2-thiophen-3-ylethoxy)-pyridine are numerous. It could be used to study the structure and function of proteins, and it could also be used to study the catalytic activity of enzymes. Additionally, 2-Iodo-3-(2-thiophen-3-ylethoxy)-pyridine could be used to synthesize a variety of organic compounds, and it could also be used to synthesize polymers. Additionally, 2-Iodo-3-(2-thiophen-3-ylethoxy)-pyridine could be used to study the mechanisms of drug action, and it could also be used to develop novel drugs and therapeutic agents. Finally, 2-Iodo-3-(2-thiophen-3-ylethoxy)-pyridine could be used to study the biochemical and physiological effects of various compounds.

properties

IUPAC Name

2-iodo-3-(2-thiophen-3-ylethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10INOS/c12-11-10(2-1-5-13-11)14-6-3-9-4-7-15-8-9/h1-2,4-5,7-8H,3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAXHIESWDYCSPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)I)OCCC2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10INOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution containing 2-iodo-3-hydroxypyridine 12 (1.85 g, 8.37 mmol), 2-(3-thienyl)ethanol (1.20 mL, 10.9 mmol), and triphenylphosphine (2.85 g, 10.9 mmol) in tetrahydrofuran (46.2 mL, 5.70 mmol) was added diisopropyl azodicarboxylate (2.14 mL, 10.9 mmol) dropwise. The reaction mixture was stirred at room temperature for 18 h. The reaction mixture was concentrated and purified by flash chromatography EtOAc/Hex (0-100%) eluted at 30% to give 13 (yield 90%). MS: (ESI+) 332.2
Quantity
1.85 g
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
2.85 g
Type
reactant
Reaction Step One
Quantity
46.2 mL
Type
reactant
Reaction Step One
Quantity
2.14 mL
Type
reactant
Reaction Step Two
Name
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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